molecular formula C7H14N2 B8023205 (S)-2-Cyclopropylpiperazine

(S)-2-Cyclopropylpiperazine

Cat. No.: B8023205
M. Wt: 126.20 g/mol
InChI Key: SXGUFQFMTFDRMC-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-Cyclopropylpiperazine is a chiral compound featuring a cyclopropyl group attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Cyclopropylpiperazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopropylamine with piperazine in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated control to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Cyclopropylpiperazine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where the piperazine ring acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl-piperazine derivatives with additional functional groups, while reduction can lead to the formation of simpler amine compounds.

Scientific Research Applications

(S)-2-Cyclopropylpiperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Cyclopropylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    2-Cyclopropyl-piperidine: Similar structure but with a piperidine ring instead of piperazine.

    Cyclopropylamine: Lacks the piperazine ring, simpler structure.

    N-Cyclopropyl-piperazine: Non-chiral version of the compound.

Uniqueness: (S)-2-Cyclopropylpiperazine is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral counterparts. This chirality can be crucial in drug development, where enantiomer-specific effects are often desired.

Properties

IUPAC Name

(2S)-2-cyclopropylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-6(1)7-5-8-3-4-9-7/h6-9H,1-5H2/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXGUFQFMTFDRMC-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2CNCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1[C@H]2CNCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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